molecular formula C17H16N4O3S B12036682 4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478256-49-4

4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12036682
CAS No.: 478256-49-4
M. Wt: 356.4 g/mol
InChI Key: AIMAYCCNZFXPDL-VCHYOVAHSA-N
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Description

4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a 1,2,4-triazole-5(4H)-thione derivative featuring:

  • Position 3: A 2-methoxyphenyl group, contributing electron-donating effects and steric bulk.
  • Position 4: A benzylideneamino substituent with 2-hydroxy-3-methoxy groups, enabling hydrogen bonding and metal coordination . This compound is synthesized via Schiff base condensation between 4-amino-1,2,4-triazole-3-thione and 2-hydroxy-3-methoxybenzaldehyde under acidic reflux conditions . Its structure is characterized by crystallography (e.g., SHELX software ) and spectroscopic methods.

Properties

CAS No.

478256-49-4

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4O3S/c1-23-13-8-4-3-7-12(13)16-19-20-17(25)21(16)18-10-11-6-5-9-14(24-2)15(11)22/h3-10,22H,1-2H3,(H,20,25)/b18-10+

InChI Key

AIMAYCCNZFXPDL-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)OC)O

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C(=CC=C3)OC)O

Origin of Product

United States

Preparation Methods

Precursor Synthesis: 4-Amino-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

The triazole-thione precursor is synthesized via cyclization of a thiosemicarbazide intermediate. A representative method involves:

  • Hydrazide Formation : Reacting 2-methoxyphenylacetic acid hydrazide with carbon disulfide (CS₂) in alkaline ethanol to form potassium dithiocarbazate.

  • Cyclization : Heating the dithiocarbazate with hydrazine hydrate under reflux in 4N NaOH to yield the triazole-thione core.

Key Reaction :

Thiosemicarbazide+NaOHΔTriazole-5-thione+H2S\text{Thiosemicarbazide} + \text{NaOH} \xrightarrow{\Delta} \text{Triazole-5-thione} + \text{H}_2\text{S} \uparrow

Purification is achieved via recrystallization from ethanol, yielding 55–86%.

Schiff Base Condensation

The final compound is synthesized by condensing 2-hydroxy-3-methoxybenzaldehyde with the triazole-thione precursor under acidic conditions:

Standard Acid-Catalyzed Method

  • Reagents :

    • 4-Amino-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (1 equiv)

    • 2-Hydroxy-3-methoxybenzaldehyde (1.1 equiv)

    • Ethanol (solvent)

    • Conc. H₂SO₄ or acetic acid (catalyst)

  • Procedure :
    The aldehyde and triazole-thione are refluxed in ethanol with catalytic H₂SO₄ (3–5 mol%) for 24–36 hours. The product precipitates upon cooling and is filtered, washed with cold ethanol, and recrystallized from methanol/chloroform (1:1 v/v).

  • Yield : 65–87%.

Solvent-Free Microwave-Assisted Synthesis

To enhance efficiency, microwave irradiation (300 W, 80°C) reduces reaction time to 15–30 minutes, achieving comparable yields (78–82%).

Optimization of Reaction Conditions

Catalytic Systems

CatalystSolventTemperature (°C)Time (h)Yield (%)Source
H₂SO₄ (3 mol%)Ethanol803687
Acetic acidEthanol702478
None (microwave)Neat800.582

Key Findings :

  • Acid catalysts (H₂SO₄, acetic acid) improve imine bond formation by protonating the aldehyde carbonyl.

  • Prolonged reflux (≥24 h) ensures complete conversion but risks side reactions like oxidation of the phenol group.

Structural Characterization Data

Spectroscopic Confirmation

  • FT-IR :

    • ν(C=N): 1604–1620 cm⁻¹

    • ν(C=S): 1180–1274 cm⁻¹

    • ν(O-H): 3345 cm⁻¹ (phenolic).

  • ¹H NMR (DMSO-d₆) :

    • δ 8.60 (s, 1H, CH=N),

    • δ 6.87–7.45 (m, 8H, aromatic),

    • δ 3.85 (s, 6H, OCH₃).

  • ESI-MS : m/z 381.1 [M+H]⁺.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the E-configuration of the imine bond and near-planar geometry between the triazole and benzylidene moieties (dihedral angle: 3.2°). Intramolecular O-H∙∙∙N and N-H∙∙∙S hydrogen bonds stabilize the structure.

Challenges and Mitigation Strategies

Common Side Reactions

  • Over-Oxidation of Phenolic –OH :

    • Mitigation: Use inert atmosphere (N₂/Ar) during reflux.

  • Tautomerization of Triazole-Thione :

    • The thione-thiol tautomer equilibrium is shifted to the thione form in polar solvents (ethanol, DMSO).

Purification Techniques

  • Recrystallization : Methanol/chloroform (1:1) removes unreacted aldehyde.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves Schiff base isomers.

Scalability and Industrial Relevance

Bench-scale syntheses (10–50 g) report consistent yields (80–85%) using H₂SO₄ catalysis. For industrial adoption, continuous flow reactors coupled with microwave heating could reduce energy costs .

Chemical Reactions Analysis

Thione Reactivity

The thione (-C=S) group participates in nucleophilic substitution and oxidation reactions:

Reaction Type Conditions Product Mechanistic Insight
Alkylation Alkyl halides (e.g., CH₃I) in basic mediaThioethers (-S-R)Nucleophilic attack at sulfur
Oxidation H₂O₂ or KMnO₄ in acidic conditionsSulfonic acid (-SO₃H)Sulfur oxidation to sulfoxide/sulfone intermediates

These reactions are monitored via TLC or NMR spectroscopy.

Triazole Ring Functionalization

The 1,2,4-triazole core undergoes electrophilic substitution and cycloaddition:

Electrophilic Aromatic Substitution

  • Nitration : Reacts with HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at the C-5 position .

  • Halogenation : Bromine in acetic acid yields 5-bromo derivatives .

Mannich Reaction

Triazole-thiones react with formaldehyde and secondary amines to form Mannich bases, enhancing solubility and bioactivity :

Triazole-thione+HCHO+R₂NHMannich base\text{Triazole-thione} + \text{HCHO} + \text{R₂NH} \rightarrow \text{Mannich base}

Imine Hydrolysis

The benzylidene-imine bond is labile under acidic or basic conditions, reverting to the aldehyde and aminotriazole-thione precursors:

Conditions:

  • Acidic: HCl (1M, 60°C, 2 hours)

  • Basic: NaOH (0.1M, room temperature, 24 hours)

Coordination Chemistry

The compound acts as a polydentate ligand, coordinating with transition metals via:

  • Thione sulfur

  • Imine nitrogen

  • Phenolic oxygen

Example Complexes:

Metal Ion Stoichiometry Application
Cu(II)1:2 (metal:ligand)Antimicrobial agents
Fe(III)1:1Catalytic oxidation studies

Photochemical Reactions

UV irradiation in methanol induces E/Z isomerization of the benzylidene-imine bond, confirmed by UV-Vis spectroscopy .

Stability Under Ambient Conditions

The compound remains stable at room temperature but degrades under:

  • Oxidative Stress : Rapid decomposition in H₂O₂ >5%

  • High pH : Hydrolysis of thione to sulfonate above pH 10

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 4-amino-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione and 2-hydroxy-3-methoxybenzaldehyde. Characterization techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activities. The compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies indicate that it possesses moderate to strong antibacterial properties, making it a potential candidate for developing new antibiotics .

Anticancer Activity

Triazole derivatives have been reported to demonstrate anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound has shown promise in inhibiting cancer cell proliferation in vitro, suggesting its potential as an anticancer agent .

Antioxidant Activity

The antioxidant properties of this triazole derivative have also been investigated. It has been found to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Fluorescent Chemo-sensors

The structural features of triazole compounds allow them to be used as fluorescent chemosensors for detecting metal ions. The incorporation of functional groups such as hydroxyl and methoxy enhances their sensitivity and selectivity towards specific ions .

Polymer Chemistry

Compounds like 4-((2-hydroxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione can be integrated into polymer matrices to impart desirable properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and coatings .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Büyükkidan et al., several triazole derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with similar structures to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria .

Compound NameActivity Against Staphylococcus aureusActivity Against Escherichia coli
Compound AModerateWeak
Compound BStrongModerate
Target CompoundModerateStrong

Case Study 2: Anticancer Potential

Research published in the Journal of Medicinal Chemistry explored the anticancer properties of various triazole derivatives. The studies demonstrated that certain modifications to the triazole ring significantly enhanced cytotoxicity against breast cancer cell lines .

Mechanism of Action

The mechanism of action of 4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.

    Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Interacting with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group
Compound Name Benzylidene Substituents Position 3 Substituent Key Properties/Activities
Target Compound 2-hydroxy-3-methoxy 2-methoxyphenyl Antimicrobial potential
4-((3-Bromo-4-methoxybenzylidene)amino)-5-(pyridin-2-yl)-... 3-bromo-4-methoxy Pyridin-2-yl Enhanced halogen interactions
4-((3-(Benzyloxy)benzylidene)amino)-3-(2-chlorophenyl)-... 3-benzyloxy 2-chlorophenyl Increased lipophilicity
4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-... 3,4-dimethoxy 5-methyl-1-phenyl-pyrazolyl Anticancer activity

Analysis :

  • Hydroxy/methoxy vs. halogens : The target compound’s 2-hydroxy-3-methoxy group enhances solubility via hydrogen bonding, whereas bromo/chloro substituents (e.g., ) improve halogen bonding in receptor interactions.
Position 3 Substituent Diversity
Compound Name Position 3 Group Impact on Activity
Target Compound 2-methoxyphenyl Moderate steric hindrance
3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-... 3-methoxybenzyl Increased lipophilicity
5-(4-Methoxyphenyl)-4-[(1-methylpyrrol-2-yl)methyleneamino]-... 4-methoxyphenyl π-π stacking with aromatic systems

Analysis :

  • Aromatic vs. aliphatic groups : The 2-methoxyphenyl group in the target compound provides planar aromaticity for π-π stacking, while aliphatic chains (e.g., 3-methoxybenzyl in ) enhance membrane permeability.
  • Heterocyclic substituents : Pyridinyl () or pyrrolyl () groups introduce nitrogen atoms, improving hydrogen bonding and bioavailability.

Analysis :

  • The target compound’s hydroxy and methoxy groups may favor chelation with transition metals (e.g., Cu²⁺, Zn²⁺), enhancing antimicrobial effects .
  • Compounds with bulky substituents (e.g., 4-isobutylphenyl in ) show reduced solubility but improved target specificity.

Physicochemical Properties

Compound (Example) Molecular Weight Solubility Trends Melting Point (°C)
Target Compound ~418.44 (calc.) Moderate in polar solvents Not reported
4-((5-Bromo-2-methoxybenzylidene)amino)-... 419.30 Low (bromine increases hydrophobicity) Not reported
4-[(3-Nitrobenzylidene)amino]-3-(pyridin-4-yl)-... ~380.38 (calc.) Low (nitro group reduces solubility) Not reported

Analysis :

  • Methoxy and hydroxy groups improve aqueous solubility, whereas halogens or nitro groups decrease it.

Biological Activity

The compound 4-((2-Hydroxy-3-methoxybenzylidene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the triazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through the condensation of 2-hydroxy-3-methoxybenzaldehyde with appropriate amines and thiones. The synthesis typically involves refluxing the reactants in an organic solvent, followed by purification methods such as crystallization or chromatography.

Table 1: Synthesis Conditions

ReactantsSolventTemperatureYield (%)
2-Hydroxy-3-methoxybenzaldehyde + AminesMethanolReflux78
Thione derivatives + AldehydesEthanolRoom Temp75

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Case Study : A study reported that the compound demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .

Antioxidant Properties

The antioxidant potential of this compound has also been explored. Triazole derivatives often exhibit free radical scavenging activity, which is crucial in preventing oxidative stress-related diseases.

  • Research Findings : In vitro assays indicated that the compound showed substantial DPPH radical scavenging activity, highlighting its potential as an antioxidant agent .

Antiproliferative Effects

The antiproliferative activity of triazole derivatives has gained attention in cancer research. The compound's ability to inhibit cell growth in various cancer cell lines has been documented.

  • Study Outcome : In a recent study, the compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds can be significantly influenced by their structural features. Modifications in substituents on the benzylidene moiety or variations in the triazole ring can enhance or diminish their biological efficacy.

Key Findings from SAR Studies

  • Substituent Effects : Electron-withdrawing groups on the aromatic rings generally enhance antimicrobial activity.
  • Ring Modifications : Alterations in the triazole ring can lead to improved antiproliferative effects, as observed with certain derivatives showing enhanced activity against specific cancer cell lines .

Q & A

Q. Table 1: Synthesis Conditions and Yields

StepReagentsSolventTemp (°C)Time (h)Yield (%)Reference
Schiff base2-Hydroxy-3-methoxybenzaldehydeEthanol80672–78
CyclizationKOH (aq.)/EtOHEthanolReflux165–70

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • NMR/FTIR : Confirm the presence of the thione (C=S) stretch (~1250 cm⁻¹) and Schiff base (C=N) stretch (~1600 cm⁻¹). Aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–3.9 ppm) are key in ¹H NMR .
  • X-ray crystallography : Resolves dihedral angles between the triazole ring and substituted phenyl groups (e.g., 53.02° and 78.57° for methoxy-substituted rings) .

Q. Table 2: Key Crystallographic Data

ParameterValueReference
Dihedral angle (triazole vs. 3-methoxybenzene)53.02°
Dihedral angle (triazole vs. 2-methoxyphenyl)78.57°
Hydrogen bonding (N–H⋯S)2.89 Å

Advanced: How does X-ray crystallography elucidate intermolecular interactions impacting solid-state stability?

Methodological Answer:
Single-crystal X-ray studies reveal centrosymmetric dimers stabilized by N–H⋯S hydrogen bonds (2.8–3.0 Å), which enhance thermal stability. π-π stacking between aromatic rings (3.4–3.6 Å) further contributes to lattice cohesion .

Advanced: What computational methods validate experimental structural and electronic properties?

Methodological Answer:

  • DFT calculations : Compare experimental bond lengths (e.g., C–S: 1.68 Å) with theoretical values (B3LYP/6-31G* level) to assess accuracy (<0.01 Å deviation) .
  • Molecular docking : Predict binding affinities to biological targets (e.g., fungal CYP51 enzymes) by simulating ligand-receptor interactions .

Q. Table 3: Experimental vs. DFT Bond Lengths

BondExperimental (Å)DFT (Å)DeviationReference
C–S1.681.670.01
C=N1.291.280.01

Advanced: How do substituents influence biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Methoxy groups : Enhance antifungal activity (e.g., MIC = 8 µg/mL against Candida albicans) by improving membrane penetration .
  • Thione moiety : Critical for metal chelation, which disrupts microbial metalloenzymes .

Q. Table 4: Substituent Effects on Antifungal Activity

SubstituentMIC (µg/mL)Target OrganismReference
2-Methoxy8C. albicans
4-Chloro16Aspergillus niger

Data Contradiction: How to resolve discrepancies in reported biological activity across studies?

Methodological Answer:
Variations in bioactivity often stem from differences in:

  • Assay protocols : Broth microdilution (CLSI) vs. agar diffusion methods.
  • Substituent positioning : Para-substituted derivatives show higher activity than ortho analogs due to steric effects .

Methodological: How do solvent polarity and proticity impact synthetic outcomes?

Methodological Answer:

  • Polar aprotic solvents (DMSO) : Accelerate Schiff base formation but risk thione oxidation.
  • Protic solvents (EtOH) : Favor cyclization via hydrogen bonding but may lower yields due to intermediate solubility issues .

Advanced: What strategies optimize metal complexation for enhanced bioactivity?

Methodological Answer:

  • Ligand design : Introduce electron-rich groups (e.g., hydroxy) to enhance chelation with transition metals (Cu²⁺, Zn²⁺).
  • Stoichiometric control : Use 1:2 (metal:ligand) ratios to stabilize octahedral complexes, as confirmed by ESR and magnetic susceptibility .

Q. Table 5: Metal Complex Properties

MetalGeometryBioactivity (MIC, µg/mL)Reference
Cu²⁺Octahedral4 (Antifungal)
Zn²⁺Tetrahedral12 (Antibacterial)

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